2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is an organic compound that features a bromine atom, a hydroxy group, and a phenyl group attached to a pentyl chain, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by sulfonamide formation and subsequent functional group modifications to introduce the hydroxy and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the bromine atom can produce a variety of new sulfonamide derivatives.
Scientific Research Applications
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The hydroxy and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzamide
- 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonate
Uniqueness
Compared to similar compounds, 2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and reactivity. The combination of the bromine atom, hydroxy group, and phenyl group also provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-5-9-17(16)23(21,22)19-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSUTZWFOMQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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